molecular formula C19H20N2O5 B5102923 Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B5102923
M. Wt: 356.4 g/mol
InChI Key: HVGIPDZZDCHOJF-UHFFFAOYSA-N
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Description

Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a benzoate moiety, which is further substituted with a 2-methyl-3-nitrophenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting butyl 4-aminobenzoate is then subjected to acylation with 2-methyl-3-nitrobenzoyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Acylation: The amino group can participate in acylation reactions to form amides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Acylation: Acyl chlorides, pyridine.

Major Products Formed

    Reduction: 4-{[(2-methyl-3-aminophenyl)carbonyl]amino}benzoate.

    Hydrolysis: 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoic acid.

    Acylation: Various amides depending on the acyl chloride used.

Scientific Research Applications

Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-{[(2-methoxy-4-nitrophenyl)carbonyl]amino}benzoate
  • Butyl 4-{[(2-fluoro-5-nitrophenyl)carbonyl]amino}benzoate
  • Butyl 4-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of the 2-methyl-3-nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.

Properties

IUPAC Name

butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-4-12-26-19(23)14-8-10-15(11-9-14)20-18(22)16-6-5-7-17(13(16)2)21(24)25/h5-11H,3-4,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGIPDZZDCHOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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